Cas no 873537-16-7 (Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)-)

Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)- is a chiral cyclopentane derivative featuring both amino and ester functional groups. Its stereospecific (1S,3S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring precise stereochemistry. The presence of the amino group allows for further functionalization, while the methyl ester enhances solubility and reactivity in organic transformations. This compound is often employed in the synthesis of bioactive molecules, including peptidomimetics and cyclic analogs. Its rigid cyclopentane backbone contributes to conformational stability, making it useful in designing structurally constrained compounds. High enantiomeric purity is typically ensured for applications demanding strict stereocontrol.
Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)- structure
873537-16-7 structure
Product Name:Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)-
CAS No:873537-16-7
MF:C7H13NO2
MW:143.183622121811
CID:1878691
PubChem ID:58344126
Update Time:2025-06-14

Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)-
    • MLVGJFMHFIQWQZ-WDSKDSINSA-N
    • G49948
    • 733726-58-4
    • methyl (1s,3s)-3-aminocyclopentanecarboxylate
    • PS-16561
    • (1S,3S)-Methyl 3-aminocyclopentanecarboxylate
    • CS-0184555
    • methyl (1S,3S)-3-aminocyclopentane-1-carboxylate
    • 789468-94-6
    • methyl (1S,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
    • 873537-16-7
    • trans-methyl 3-aminocyclopentane-1-carboxylate
    • SCHEMBL854570
    • Inchi: 1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1
    • InChI Key: MLVGJFMHFIQWQZ-WDSKDSINSA-N
    • SMILES: O(C)C([C@H]1CC[C@@H](C1)N)=O

Computed Properties

  • Exact Mass: 143.094628657Da
  • Monoisotopic Mass: 143.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 52.3Ų

Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1255225-1g
Methyl (1S,3S)-3-aminocyclopentanecarboxylate
873537-16-7 95%
1g
¥9380.00 2024-04-27

Additional information on Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)-

Comprehensive Overview of Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)- (CAS No. 873537-16-7)

Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)- (CAS No. 873537-16-7) is a chiral compound with significant applications in pharmaceutical and organic synthesis. This ester derivative of cyclopentanecarboxylic acid features a stereospecific 3-amino substitution, making it a valuable intermediate for asymmetric synthesis. The (1S,3S) configuration ensures its utility in enantioselective reactions, aligning with the growing demand for optically pure compounds in drug development.

The compound's structural uniqueness lies in its cyclopentane backbone, which is increasingly studied for its conformational rigidity and bioactivity. Researchers are exploring its potential in designing novel enzyme inhibitors and peptide mimetics, addressing trending topics like targeted drug delivery and sustainable catalysis. Its methyl ester group enhances solubility, a critical factor in formulation science, which resonates with current industry focus on bioavailability enhancement.

In the context of green chemistry, 873537-16-7 has garnered attention due to its role in atom-economical transformations. Recent publications highlight its use in organocatalysis, particularly in constructing chiral scaffolds for agrochemicals and fragrances. This aligns with frequent search queries such as "biodegradable chiral auxiliaries" and "stereoselective ester hydrolysis," reflecting broader interest in sustainable synthetic methodologies.

Analytical characterization of this compound typically involves HPLC and NMR to verify its enantiomeric purity (>98% ee), a key quality parameter for regulatory compliance. The amino-cyclopentane motif is structurally analogous to proline derivatives, sparking cross-disciplinary research in foldamer design and conformational analysis – areas frequently queried in academic databases.

From a commercial perspective, Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)- is cataloged by specialty chemical suppliers as a high-purity building block. Its pricing reflects the technical challenges associated with maintaining stereochemical integrity during scale-up, a pain point often searched by process chemists. The compound's stability profile makes it suitable for long-term storage, addressing another common procurement concern.

Emerging applications include its use as a precursor for bioactive heterocycles, particularly in kinase inhibitor research – a hot topic in oncology drug discovery. Patent analyses reveal its incorporation into allosteric modulator designs, coinciding with rising search volumes for "small molecule protein interaction" studies. This positions CAS 873537-16-7 as a compound bridging medicinal chemistry and computational drug design.

Safety data sheets indicate standard handling protocols for amino acid derivatives, with particular emphasis on moisture-sensitive storage. The methyl ester functionality allows for controlled hydrolysis, a feature leveraged in prodrug development strategies – an area gaining traction in personalized medicine discussions online.

In summary, Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1S,3S)- represents a versatile chiral synthon whose applications span from asymmetric catalysis to precision medicine. Its structural features and synthetic accessibility continue to inspire innovation across multiple chemistry-driven industries.

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